molecular formula C12H15NO8 B1293829 (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 20838-44-2

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B1293829
CAS RN: 20838-44-2
M. Wt: 301.25 g/mol
InChI Key: VCCMGHVCRFMITI-RMPHRYRLSA-N
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Description

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol involves the protection of a tetrahydroxy sugar, followed by the introduction of a nitrophenyl group and deprotection of the sugar. The synthesis will be carried out in several steps, including protection, nitration, and deprotection.

Starting Materials
D-glucose, Acetone, Hydrogen peroxide, Sodium hydroxide, Nitrophenol, Sulfuric acid, Methanol, Tetrahydrofuran, Triethylamine, Trifluoroacetic acid, Sodium borohydride, Hydrochloric acid, Sodium acetate, Acetic anhydride

Reaction
Protection of D-glucose with acetone and hydrogen peroxide in the presence of sodium hydroxide to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose, Nitration of 2,3,4,6-tetra-O-acetyl-D-glucopyranose with nitrophenol and sulfuric acid in methanol to form 2,3,4,6-tetra-O-acetyl-6-(3-nitrophenoxy)-D-glucopyranose, Deprotection of 2,3,4,6-tetra-O-acetyl-6-(3-nitrophenoxy)-D-glucopyranose with sodium methoxide in methanol to form 2,3,4,6-tetra-O-methyl-6-(3-nitrophenoxy)-D-glucopyranose, Reduction of 2,3,4,6-tetra-O-methyl-6-(3-nitrophenoxy)-D-glucopyranose with sodium borohydride in methanol to form (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol, Deprotection of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol with hydrochloric acid and sodium acetate in acetic anhydride to form the final product

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMGHVCRFMITI-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943077
Record name 3-Nitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

20838-44-2
Record name 3-Nitrophenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20838-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenyl beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020838442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrophenyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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